3-Allylbenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The allyl group attached to the third position of the benzofuran ring gives this compound its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Allylbenzofuran can be synthesized through various methods. One common approach involves the allylation of benzofuran derivatives. For instance, the reaction of benzofuran with allyl bromide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where benzofuran is coupled with allyl halides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Catalysts such as palladium or nickel are often employed to facilitate the allylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Allylbenzofuran undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofurans.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed:
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of 3-allyldihydrobenzofuran.
Substitution: Introduction of acyl or alkyl groups at the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-Allylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the synthesis of polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Allylbenzofuran involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The allyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
2-Allylbenzofuran: Similar structure but with the allyl group at the second position.
3-Methylbenzofuran: Contains a methyl group instead of an allyl group at the third position.
3-Phenylbenzofuran: Features a phenyl group at the third position instead of an allyl group.
Uniqueness: 3-Allylbenzofuran is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The position of the allyl group at the third position of the benzofuran ring influences its electronic properties and interaction with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
59514-10-2 |
---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-prop-2-enyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8H,1,5H2 |
InChI-Schlüssel |
DWIIOHSXYQCAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=COC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.